molecular formula C22H14N6Na2O9S2 B1164905 Naphthol Blue Black CAS No. 8005-03-6

Naphthol Blue Black

Cat. No.: B1164905
CAS No.: 8005-03-6
M. Wt: 616.5
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Mechanism of Action

Naphthol Blue Black, also known as Nigrosine or Acid Black 1, is a textile diazo dye with high photo- and thermal-stability . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets proteins, particularly those on polyacrylamide gels, agarose gels, and nitrocellulose membranes . It is used in electrophoresis and other diagnostic assays to stain proteins, making them visible for analysis .

Mode of Action

The compound interacts with its protein targets through a staining process. The dye molecules bind to the proteins, resulting in a color change that allows for the visualization of the proteins . This interaction is particularly useful in electrophoresis, where it enables the detection of proteins that have been separated by size or charge .

Biochemical Pathways

It is known that the dye can undergo photoelectrochemical degradation, yielding a colorless quinone as an end product . This process may have implications for the dye’s behavior in biological systems and its potential environmental impact.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limitedIt is soluble in water, which may influence its distribution and excretion .

Result of Action

The primary result of this compound’s action is the staining of proteins, which allows for their visualization and analysis . This is crucial in many laboratory procedures, including diagnostic assays and electrophoresis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the dye’s photodegradation behavior suggests that it is stable under normal light conditions but can degrade upon exposure to intense light . Additionally, the presence of certain inorganic ions, such as NaCl, can affect the dye’s photocatalytic performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthol Blue Black is synthesized by heating a mixture of nitrobenzene, aniline, and hydrochloric acid in the presence of copper or iron . The reaction conditions typically involve high temperatures to facilitate the formation of the dye.

Industrial Production Methods: In industrial settings, the production of nigrosine involves large-scale heating of the aforementioned mixture. The process is carefully controlled to ensure the consistent quality and purity of the dye. The sulfonation process to produce nigrosine WS involves the addition of sulfuric acid to the nigrosine dye, making it water-soluble .

Chemical Reactions Analysis

Types of Reactions: Naphthol Blue Black undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of nigrosine can be achieved using reducing agents like sodium borohydride or zinc in acidic conditions.

    Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced forms of the dye.

Scientific Research Applications

Naphthol Blue Black has a wide range of applications in scientific research:

Comparison with Similar Compounds

Naphthol Blue Black is unique in its composition and applications, but it can be compared to other similar compounds:

    Induline: Related to nigrosine, induline is another phenazine-based dye used in similar applications.

    Eosin Y: A red dye used in biological staining, particularly for highlighting cytoplasmic material.

    Sudan Black B: Another black dye used for staining lipids in biological samples.

    Alizarin Red S: A dye used for staining calcium deposits in biological tissues.

    Indigo Carmine: A blue dye used in various staining techniques.

This compound stands out due to its specific staining properties and its ability to be used in both water-soluble and non-water-soluble forms .

Properties

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AOMZHDJXSYHPKS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name D&C Black No. 1
Source ChemIDplus
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Record name 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1020934, DTXSID1024415
Record name Nigrosine
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Record name C.I. Acid Black 1, disodium salt
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Molecular Weight

616.5 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

C.i. acid black 1 is a dark brown granular solid. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, NKRA, Dark brown solid; [CAMEO] Soluble in water (10 g/l @ 25C); [MSDSonline], A group of dark blue or black dyes; [Hawley] Black powder; [MSDSonline] There are water-soluble, ethanol-soluble, and fat-soluble nigrosines; [Ullmann]
Record name C.I. ACID BLACK 1
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Record name C.I. Acid Black 2
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name Amido Black
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Record name Nigrosine
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), SOME SOL IN WATER, ALC, OIL /NIGROSINES/, In ethanol, 3 mg/mL; in 2-methoxyethanol50 mg/mL, In water, <0.1 mg/mL
Record name C.I. ACID BLACK 1
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Record name NIGROSINE
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Color/Form

Dark-brown powder

CAS No.

1064-48-8, 83006-55-7, 8005-03-6
Record name C.I. ACID BLACK 1
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Record name 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
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Record name C.I. Acid Black 2
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name Nigrosine
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Record name Sodium 4-amino-5-hydroxy-3-(4-nitrophenylazo)-6-(phenylazo)naphthalene-2,7-disulphonate
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Record name NAPHTHOL BLUE BLACK
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Melting Point

greater than 662 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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